methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-10-11(13(15)16-2)12(14-17-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUQVKSPZKILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate typically involves condensation reactions between hydroxamoyl chlorides and β-keto esters, followed by cyclization to form the isoxazole ring. This strategy is well-documented in the synthesis of various 3,5-disubstituted isoxazole-4-carboxylates.
Preparation via Condensation of Benzohydroxamoyl Chloride and Methyl Acetoacetate
A key method involves the condensation of benzohydroxamoyl chloride (which provides the 3-phenyl substituent) with methyl acetoacetate (providing the 5-ethyl substituent after appropriate modification) in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Reactants: Benzohydroxamoyl chloride and methyl acetoacetate.
- Catalyst/Base: Triethylamine.
- Solvent and Conditions: Typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis.
- Mechanism: The nucleophilic attack of the enolate form of methyl acetoacetate on the hydroxamoyl chloride leads to an intermediate that cyclizes to form the isoxazole ring.
- Outcome: Formation of methyl 3-phenyl-5-ethylisoxazole-4-carboxylate.
This method is supported by patent literature describing the synthesis of methyl 3-phenyl-5-methylisoxazole-4-carboxylate analogs, where methyl acetoacetate is used as the β-keto ester component, and benzohydroxamoyl chloride provides the phenyl substituent at the 3-position.
Use of Anhydrous Dehydrating Agents
To improve yields and purity, the condensation is often conducted in the presence of anhydrous salts or molecular sieves acting as dehydrating agents. These agents remove water generated during the reaction, shifting the equilibrium toward product formation and minimizing side reactions.
Hydrolysis and Further Functionalization
Post-condensation, the methyl ester group can be hydrolyzed under basic conditions (e.g., potassium hydroxide) to yield the corresponding carboxylic acid if desired. However, for this compound, the methyl ester is typically retained as the final product.
Alternative Synthetic Routes and Considerations
While the condensation of hydroxamoyl chlorides with β-keto esters is the primary route, other methods reported for related isoxazole derivatives include:
Orthoformate-mediated cyclization: Reaction of β-keto esters with triethyl orthoformate and acetic anhydride to form ethoxymethylene intermediates, followed by treatment with hydroxylamine salts to form the isoxazole ring. This approach is more common in preparing 5-methylisoxazole derivatives but may be adapted for ethyl-substituted analogs.
Use of hydroxylamine sulfate: As a safer and more effective hydroxylamine source compared to hydrochloride salts, hydroxylamine sulfate can improve reaction clarity and reduce impurities during cyclization.
Temperature control: Maintaining low temperatures (e.g., -20 °C to 0 °C) during hydroxylamine addition enhances regioselectivity and reduces by-product formation.
Data Table Summarizing Key Preparation Parameters
| Step | Reactants/Conditions | Temperature Range | Notes |
|---|---|---|---|
| 1 | Benzohydroxamoyl chloride + methyl acetoacetate + triethylamine | Room temperature to reflux (variable) | Condensation to form isoxazole ring |
| 2 | Use of anhydrous MgSO4 or molecular sieves | Ambient | Dehydrating agent to improve yield |
| 3 | Hydrolysis with KOH (optional) | Reflux | Converts ester to acid if needed |
| 4 | Alternative: β-keto ester + triethyl orthoformate + acetic anhydride | 75 °C to 150 °C | Formation of ethoxymethylene intermediate |
| 5 | Reaction with hydroxylamine sulfate + sodium acetate | -20 °C to 0 °C | Cyclization to isoxazole, improves regioselectivity |
Research Findings and Optimization
The condensation reaction's efficiency is influenced by the choice of base and dehydrating agent, with triethylamine and anhydrous magnesium sulfate commonly yielding high purity products.
Hydroxylamine sulfate, compared to hydrochloride, results in fewer isomeric impurities and a clearer reaction mixture during cyclization steps, which is critical for obtaining high-purity isoxazole esters.
Low-temperature conditions during hydroxylamine addition favor selective attack on the ethoxymethylene carbon, reducing side products and increasing overall yield and purity.
The use of molecular sieves or anhydrous salts as dehydrating agents during condensation minimizes hydrolysis and side reactions, enhancing the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid.
Reduction: 5-Ethyl-3-phenyl-isoxazole-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate has been extensively investigated for its potential therapeutic applications:
- Anti-inflammatory Activity : Studies have shown that this compound can reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential role in treating inflammatory diseases.
- Antimicrobial Properties : In vitro evaluations demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents .
- Anticancer Effects : Research involving various cancer cell lines revealed that this compound exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin, particularly effective against MCF7 breast cancer cells.
Biological Studies
The compound has been utilized in studies exploring its interactions with biological targets:
- Enzyme Inhibition : Investigations into the binding affinities of this compound with specific enzymes suggest that it may inhibit their activity by binding to active sites, thereby blocking substrate access .
- Therapeutic Potential : Its structural characteristics allow it to interact with various biological pathways, making it a candidate for further drug development .
Anticancer Study
A notable study assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated an IC50 value comparable to that of doxorubicin, highlighting its potential as an anticancer agent.
Antimicrobial Evaluation
In vitro tests revealed that derivatives of methyl 5-ethyl-3-phenyloxazole showed significant inhibition against bacterial strains. This supports its application in developing treatments for bacterial infections.
Anti-inflammatory Mechanism
Research demonstrated that the compound could effectively lower pro-inflammatory cytokine levels in cell cultures subjected to inflammatory stimuli. This finding underscores its potential therapeutic role in inflammatory conditions.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky groups at position 3 (e.g., anthracenyl in MC221 ) reduce solubility, whereas smaller groups like phenyl or ethyl balance lipophilicity and solubility.
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl, CF₃ in 30a ) enhance electrophilicity, making the oxazole ring more reactive toward nucleophiles.
- Functional Group Utility : Bromo and iodomethyl groups (as in 30a and ) serve as handles for further derivatization via cross-coupling or substitution reactions.
Biological Activity
Methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 231.25 g/mol. The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of ethyl and phenyl groups contributes to its unique properties and potential applications in medicinal chemistry and materials science.
The mechanism of action for this compound involves its interaction with specific molecular targets. Research indicates that this compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Its structural characteristics allow it to interact with various biological pathways, potentially leading to therapeutic effects such as:
- Anti-inflammatory activity
- Antimicrobial properties
- Anticancer effects .
Anti-inflammatory Activity
Studies have shown that derivatives of oxazole compounds, including this compound, exhibit significant anti-inflammatory effects. These compounds have been tested in vitro for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.
Anticancer Effects
The compound has also been evaluated for its anticancer properties. Several studies report that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. For example, flow cytometry assays have revealed that this compound can induce cell death in MCF-7 breast cancer cells in a dose-dependent manner .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 5-Methyl-3-phenyl-isoxazole | Structure | Anticancer |
| Ethyl 5-methyl-isoxazole | Structure | Antimicrobial |
| Methyl 5-methyl-isoxazole | Structure | Anti-inflammatory |
The presence of the ethyl group in this compound is significant as it influences its chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study conducted on various cancer cell lines showed that this compound exhibited cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. It was particularly effective against MCF7 cells, indicating its potential as an anticancer agent .
- Antimicrobial Evaluation : In vitro tests revealed that methyl 5-ethyl-3-phenyloxazole derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections.
- Anti-inflammatory Mechanism : Research demonstrated that the compound could reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, highlighting its potential therapeutic role in inflammatory diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate, and how is reaction progress optimized?
Answer:
- Synthetic Routes : A common approach involves cyclocondensation of precursors under reflux conditions. For example, ethyl 2-chloro-2-oxoacetate derivatives can react with substituted amines in toluene under reflux for 6–15 hours, monitored by thin-layer chromatography (TLC) .
- Optimization : Key parameters include temperature control (e.g., 80–110°C), stoichiometric ratios, and catalysts like methylsulfonic acid. Yield optimization often requires iterative adjustment of reaction time and purification via flash chromatography (EtOAc/cyclohexane gradients) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and ester functionality. For example, carbonyl carbons typically appear at ~165–170 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by area normalization).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₁₃NO₃) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?
Answer:
- Methodology :
- Target Selection : Prioritize proteins implicated in disease pathways (e.g., kinases, receptors).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses.
- Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays.
- Example : Analogous oxadiazole derivatives show hydrogen bonding with amino acids (e.g., Arg125 in kinases) and hydrophobic interactions with aliphatic residues .
Q. How should researchers address contradictory data in biological activity across assays?
Answer:
- Troubleshooting Steps :
- Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature).
- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V staining) .
- Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MCF-7) to rule out lineage-specific effects .
- Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance (p < 0.05).
Q. What computational methods predict the environmental fate and degradation pathways of this compound?
Answer:
- Degradation Modeling : Use EPI Suite to estimate biodegradation half-life (e.g., BioHCwin module) and hydrolysis rates.
- Experimental Validation : Conduct OECD 301D ready biodegradability tests under aerobic conditions. Monitor degradation via HPLC-MS for byproduct identification .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Monitoring Method |
|---|---|---|
| Reaction Temperature | 80–110°C | Thermocouple |
| Reaction Time | 6–15 hours | TLC (Rf = 0.3–0.5) |
| Purification Solvent | EtOAc:Cyclohexane (1:1) | Flash Chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
